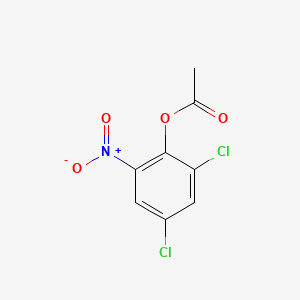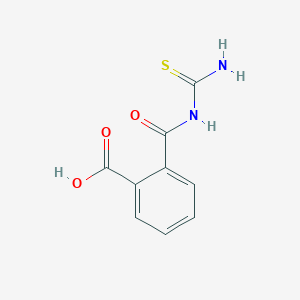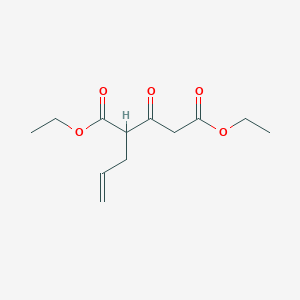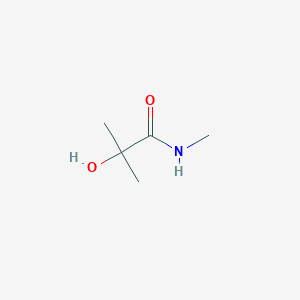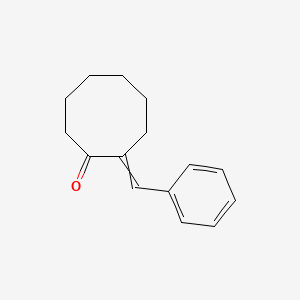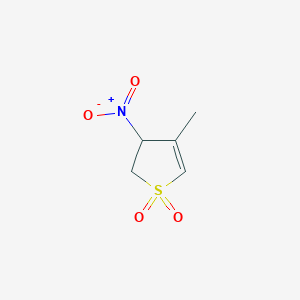
4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a heterocyclic compound that features a thiophene ring substituted with methyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the nitration of 4-methyl-2,3-dihydrothiophene-1,1-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The scalability of the process is crucial for industrial applications, ensuring consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-methyl-3-amino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione.
Scientific Research Applications
4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular pathways and biochemical processes. The thiophene ring’s electronic properties also play a role in its activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrothiophene: Lacks the dihydro and dione functionalities.
3-Nitrothiophene: Similar structure but without the methyl group.
2,3-Dihydrothiophene-1,1-dione: Lacks the nitro and methyl groups.
Uniqueness
4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to the combination of its nitro, methyl, and dione functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
35726-00-2 |
|---|---|
Molecular Formula |
C5H7NO4S |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
4-methyl-3-nitro-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C5H7NO4S/c1-4-2-11(9,10)3-5(4)6(7)8/h2,5H,3H2,1H3 |
InChI Key |
AVWKPBXBHLKRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CS(=O)(=O)CC1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


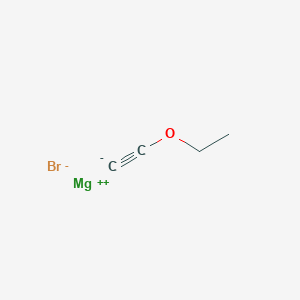
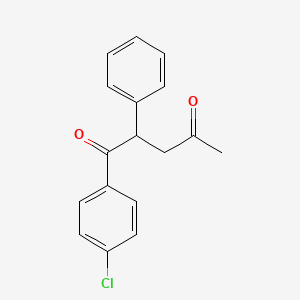
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
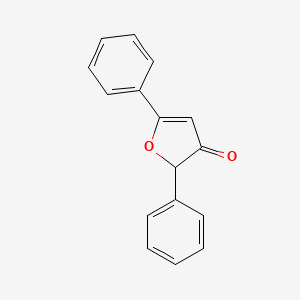
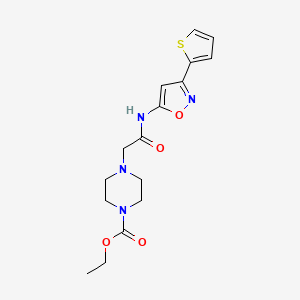
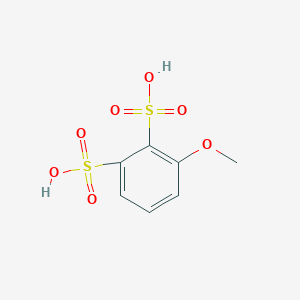
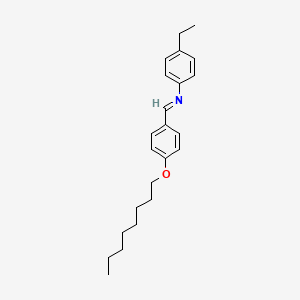
![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)
